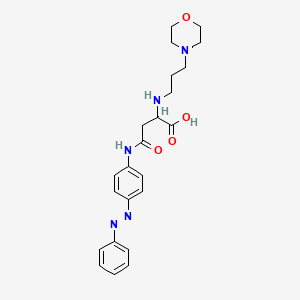

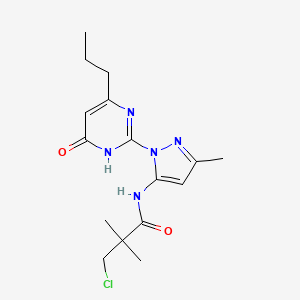

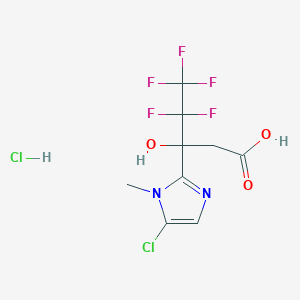

![molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6](/img/structure/B2721082.png)

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. In this process, 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate reacts with diacetoxyiodobenzene and sodium iodide to yield the desired product . Further synthetic methods may exist, and additional research would be needed to explore alternative routes.

科研应用

Antifolate and Antitumor Activity

One prominent area of research involves the design and synthesis of derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one as antifolates. These compounds target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells, making them potent antitumor agents. For example, classical and nonclassical antifolate analogues have been synthesized to inhibit DHFR, demonstrating excellent inhibitory properties and significant growth inhibition of tumor cells in culture. The design of these compounds leverages their structural affinity to bind in a "folate" mode, enhancing their inhibitory effects against human DHFR and thymidylate synthase (TS), two key enzymes in the folate pathway critical for cell proliferation (Gangjee et al., 2007); (Gangjee et al., 2009).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Further research explores the dual inhibitory capability of these derivatives against both TS and DHFR. This dual inhibition is particularly valuable for antitumor activity, as it can effectively hinder the proliferation of cancer cells. Some derivatives have shown potent and selective inhibition, making them promising candidates for antitumor agents. Their synthesis and evaluation reveal that specific substitutions on the thieno[2,3-d]pyrimidine scaffold can significantly increase potency against human TS and DHFR, underscoring the importance of structural modifications in enhancing therapeutic potential (Gangjee et al., 2008).

Aldose Reductase Inhibition and Antioxidant Activity

The derivatives of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one also exhibit potential as aldose reductase (ALR2) inhibitors. ALR2 plays a crucial role in the development of diabetic complications, making its inhibition a target for therapeutic intervention. Some derivatives have displayed significant inhibitory potency and antioxidant properties, which are beneficial for managing diabetes-related oxidative stress (La Motta et al., 2007).

Antimicrobial and Antitubercular Activity

Additionally, the compound and its derivatives have been evaluated for their antimicrobial and antitubercular activities. Novel synthesis methods have been developed for creating diverse poly-functionalized derivatives, which have shown promising antibacterial and antioxidant activities. This includes activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Bhoi et al., 2016).

性质

IUPAC Name |

2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEISSSSDFXHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

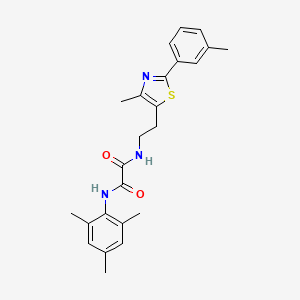

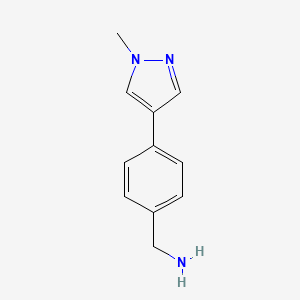

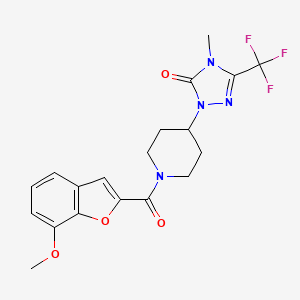

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)